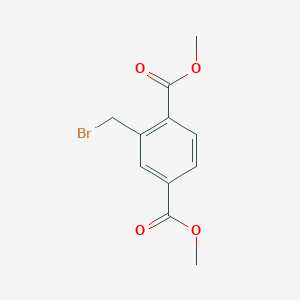

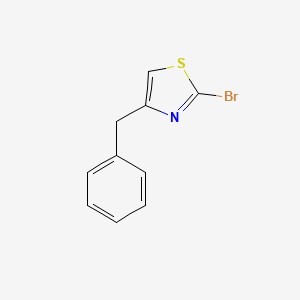

4-ベンジル-2-ブロモチアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-2-bromothiazole is a chemical compound that belongs to the class of organic compounds known as benzylthiazoles. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, substituted with a benzyl group and a bromine atom. This compound serves as a versatile building block in organic synthesis, particularly in the creation of various biologically active molecules and materials with electronic properties.

Synthesis Analysis

The synthesis of 4-Benzyl-2-bromothiazole and its derivatives has been explored through various methods. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves a regioselective cross-coupling reaction starting from 2,4-dibromothiazole, which can be further functionalized to create a range of bithiazole derivatives . Additionally, the synthesis of benzobisthiazole derivatives, which are related to 4-Benzyl-2-bromothiazole, has been achieved via palladium/copper cocatalyzed C-H bond functionalization, demonstrating the potential for creating complex architectures from simple thiazole precursors .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Benzyl-2-bromothiazole has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of a novel hydrazone Schiff base compound derived from a bromobenzene moiety has been determined by X-ray crystallography and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that can influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-Benzyl-2-bromothiazole derivatives has been explored in the context of antitumor activity. Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential for these compounds to be used in anticancer treatments . The structure-activity relationships derived from these studies highlight the importance of the thiazole moiety and its substituents in determining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-bromothiazole derivatives are closely related to their molecular structure. The synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, for example, involved theoretical DFT studies to predict geometric parameters, vibrational assignments, and chemical shifts, which were then compared with experimental data . These properties are crucial for understanding the behavior of these compounds in various environments and for designing molecules with desired characteristics.

科学的研究の応用

抗酸化活性

4-ベンジル-2-ブロモチアゾールを含むチアゾール誘導体は、抗酸化活性を示すことがわかっています . これにより、心血管疾患、神経変性疾患、癌など、酸化ストレスによって引き起こされる病気の治療に役立つ可能性があります。

鎮痛活性

チアゾール化合物は、鎮痛作用を持つことが報告されています . つまり、新しい鎮痛剤の開発に利用できる可能性があります。

抗炎症活性

抗炎症作用もチアゾール誘導体に見られるとされています . 関節炎や自己免疫疾患など、炎症が特徴の病気の治療に用いることができます。

抗菌および抗真菌活性

チアゾール誘導体は、抗菌および抗真菌活性を示してきました . これは、新しい抗生物質や抗真菌薬の開発における潜在的な用途を示唆しています。

抗ウイルス活性

チアゾール化合物は、抗ウイルス作用を示すことがわかっています . これにより、ウイルス感染症の治療に役立つ可能性があります。

抗腫瘍および細胞毒活性

4-ベンジル-2-ブロモチアゾールを含むチアゾール誘導体は、抗腫瘍および細胞毒活性を示しています . これは、癌治療における潜在的な用途を示唆しています。 例えば、[6- (4-ブロモフェニル)イミダゾ [2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドのシリーズが合成され、3つのヒト腫瘍細胞株に対する細胞毒性が報告されています .

神経保護活性

チアゾール化合物は、神経保護作用を示すことがわかっています . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な用途を示唆しています。

利尿作用

チアゾール誘導体は、利尿作用を持つことが報告されています . これにより、高血圧や浮腫などの病気の治療に役立つ可能性があります。

Safety and Hazards

将来の方向性

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 4-Benzyl-2-bromothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

作用機序

Target of Action

Thiazole derivatives, which include 4-benzyl-2-bromothiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets can be inferred to be varied and dependent on the specific biological activity being exhibited.

Mode of Action

For instance, in the case of anticancer activity, thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Benzyl-2-bromothiazole.

Result of Action

Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that 4-Benzyl-2-bromothiazole may have similar effects.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

特性

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73553-79-4 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)